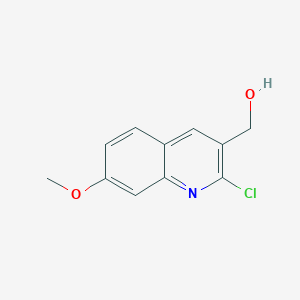

2-Chloro-7-methoxyquinoline-3-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-7-methoxyquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZILTDJTOMNDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356675 | |

| Record name | 2-Chloro-7-methoxyquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333408-48-3 | |

| Record name | 2-Chloro-7-methoxyquinoline-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 333408-48-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-7-methoxyquinoline-3-methanol basic properties

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol: Core Properties and Applications

Introduction

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Their rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. Within this important class of heterocycles, this compound emerges as a highly versatile and valuable building block for drug discovery and development. Its strategic functionalization—a reactive chlorine atom at the 2-position, a nucleophilic methanol group at the 3-position, and an electron-donating methoxy group at the 7-position—offers multiple avenues for chemical modification and the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of the fundamental properties of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, synthesis, reactivity, and potential applications, offering field-proven insights into its utility as a synthetic intermediate.

Core Physicochemical Properties

The foundational properties of this compound are summarized below. These characteristics are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.

| Property | Value | Source |

| CAS Number | 333408-48-3 | [3] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [3][4] |

| Molecular Weight | 223.66 g/mol | [3][4] |

| Appearance | Solid (form not specified) | N/A |

| Boiling Point | 391.4°C at 760 mmHg | [5] |

| Density | 1.342 g/cm³ | [5] |

| Flash Point | 190.5°C | [5] |

| XLogP3 | 2.2 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Topological Polar Surface Area | 42.4 Ų | [5] |

Note: Some properties like melting point and specific solubility data are not consistently reported across commercial suppliers and may vary based on purity.

Synthesis and Reactivity Profile

The utility of this compound stems directly from its synthesis and inherent reactivity. The molecule is typically prepared from its corresponding aldehyde, which itself is synthesized via a well-established cyclization reaction.

Synthetic Pathway

The synthesis originates from a substituted acetanilide, which undergoes a Vilsmeier-Haack reaction. This powerful formylation and cyclization process directly yields the 2-chloroquinoline-3-carbaldehyde core. The subsequent step is a standard chemoselective reduction of the aldehyde to the primary alcohol.

Step 1: Vilsmeier-Haack Cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde. This reaction involves treating a substituted N-phenylacetamide with a Vilsmeier reagent (formed from phosphorus oxychloride and DMF). The reaction proceeds through electrophilic substitution and subsequent cyclization to build the quinoline ring system.[2]

Step 2: Reduction to this compound. The aldehyde functional group of the precursor is selectively reduced to a primary alcohol. This transformation is typically achieved with high efficiency using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The choice of NaBH₄ is crucial as it avoids the reduction of the quinoline ring or cleavage of the C-Cl bond, which could occur with more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Caption: Synthetic route to this compound.

Core Reactivity

The chemical personality of this compound is defined by three key functional groups, making it a trifunctional synthetic intermediate.

-

C2-Chloride (The "Handle"): The chlorine atom at the 2-position is the most versatile site for modification. It is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, thiols, and alkoxides. This reactivity is the primary reason for its utility in building diverse chemical libraries for drug screening.

-

C3-Methanol (The "Connector"): The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing a gateway to further functionalization. Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) for substitution reactions or used in esterification or etherification reactions.

-

Quinoline Ring (The "Scaffold"): The aromatic ring system can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups. The nitrogen atom in the ring also imparts basic properties and can be quaternized.

Caption: Key reactive sites of this compound.

Applications in Drug Discovery

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] this compound serves as a key intermediate in the synthesis of novel compounds for screening against these and other therapeutic targets.

The strategic value of this molecule lies in its ability to act as a scaffold for generating libraries of analogues. For example, in the development of kinase inhibitors, a common strategy involves an SₙAr reaction at the C2 position to introduce a "hinge-binding" amine moiety, while the C3-methanol group can be extended to interact with other regions of the ATP-binding pocket. A notable example of a drug synthesized from a related chloroquinoline is Lenvatinib, where the chloro-group is displaced in a key synthetic step.[6]

Sources

An In-depth Technical Guide to the Structure Elucidation of (2-chloro-7-methoxyquinolin-3-yl)methanol

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and discovery. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate the structure of (2-chloro-7-methoxyquinolin-3-yl)methanol. In the absence of publicly available experimental spectra for this specific molecule, we will employ a predictive and comparative approach, leveraging data from closely related analogues and established spectroscopic principles. This methodology not only confirms the structure but also serves as a robust framework for the characterization of novel quinoline derivatives.

Introduction

(2-chloro-7-methoxyquinolin-3-yl)methanol, with the molecular formula C₁₁H₁₀ClNO₂, is a substituted quinoline. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The specific substitutions on this molecule—a chlorine atom at the 2-position, a methoxy group at the 7-position, and a hydroxymethyl group at the 3-position—are expected to modulate its physicochemical and biological properties. Accurate structural confirmation is the first critical step in understanding its potential applications.

This guide will detail the integrated use of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to achieve full structure elucidation.

The Elucidation Workflow: An Integrated Approach

The structure elucidation of a novel compound is a puzzle where each analytical technique provides a unique set of clues. The logical flow of this process is crucial for an efficient and accurate determination.

Caption: Integrated workflow for structure elucidation.

Part 1: Mass Spectrometry - The Molecular Blueprint

Mass spectrometry is the initial and most definitive technique for determining the molecular weight and elemental composition of a compound. For halogenated compounds, it offers a particularly distinctive signature.

Theoretical Mass and Isotopic Pattern

The molecular formula C₁₁H₁₀ClNO₂ gives a monoisotopic mass of approximately 223.04 g/mol . A key feature for chlorine-containing compounds is the presence of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in a characteristic isotopic pattern in the mass spectrum for the molecular ion peak (M⁺) and its fragments. We expect to see a molecular ion peak at m/z 223 (M⁺) and a second peak at m/z 225 (M+2) with a relative intensity ratio of approximately 3:1.[1]

| Ion | Calculated m/z | Relative Abundance |

| [M]⁺ (with ³⁵Cl) | 223.04 | ~100% |

| [M+2]⁺ (with ³⁷Cl) | 225.04 | ~32% |

Predicted Fragmentation Pattern

In electron ionization mass spectrometry (EI-MS), the molecular ion will undergo fragmentation, providing clues to the molecule's structure. Key predicted fragmentation pathways for (2-chloro-7-methoxyquinolin-3-yl)methanol include:

-

Loss of the hydroxymethyl group (-CH₂OH): This would result in a fragment ion at m/z 192/194.

-

Loss of the methoxy group (-OCH₃): This would lead to a fragment at m/z 192/194.

-

Loss of a chlorine radical (-Cl): This would produce a fragment at m/z 188.

-

Loss of formaldehyde (-CH₂O) from the hydroxymethyl group: This would give a fragment at m/z 193/195.

Caption: Predicted major fragmentation pathways.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a volatile solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Analyze the molecular ion peak and its isotopic pattern to confirm the molecular formula. Interpret the fragmentation pattern to gain structural insights.

Part 2: FTIR Spectroscopy - Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands

Based on the structure of (2-chloro-7-methoxyquinolin-3-yl)methanol, we can predict the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3400-3200 (broad) | O-H (alcohol) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1620-1580 | C=C and C=N (quinoline ring) | Stretching |

| 1250-1200 | C-O (aryl ether) | Asymmetric Stretching |

| 1050-1000 | C-O (primary alcohol) | Stretching |

| 850-750 | C-Cl | Stretching |

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be a strong indication of the hydroxyl group. The various peaks in the aromatic region would confirm the quinoline core, and the C-O and C-Cl stretches would support the presence of the methoxy and chloro substituents, respectively.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty ATR crystal and subtract it from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups in the molecule.

Part 3: NMR Spectroscopy - Assembling the Molecular Puzzle

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule, providing information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.2 | s | - | 1H |

| H-5 | ~7.8 | d | ~9.0 | 1H |

| H-6 | ~7.2 | dd | ~9.0, 2.5 | 1H |

| H-8 | ~7.4 | d | ~2.5 | 1H |

| -OCH₃ | ~3.9 | s | - | 3H |

| -CH₂OH | ~4.8 | s | - | 2H |

| -OH | Variable | br s | - | 1H |

-

The protons on the quinoline ring (H-4, H-5, H-6, H-8) will appear in the aromatic region (7.0-8.5 ppm).

-

The H-4 proton is expected to be a singlet and significantly downfield due to the anisotropic effect of the quinoline ring and the deshielding effect of the adjacent nitrogen and chlorine atoms.

-

The protons of the benzene portion of the quinoline ring (H-5, H-6, H-8) will show a characteristic splitting pattern. H-5 will be a doublet coupled to H-6. H-6 will be a doublet of doublets, coupled to both H-5 and H-8. H-8 will be a doublet coupled to H-6.

-

The methoxy protons (-OCH₃) will appear as a sharp singlet around 3.9 ppm.

-

The methylene protons (-CH₂OH) will also appear as a singlet around 4.8 ppm.

-

The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The predicted chemical shifts are:

| Carbon | Predicted δ (ppm) |

| C-2 | ~152 |

| C-3 | ~130 |

| C-4 | ~140 |

| C-4a | ~128 |

| C-5 | ~125 |

| C-6 | ~118 |

| C-7 | ~160 |

| C-8 | ~105 |

| C-8a | ~148 |

| -OCH₃ | ~56 |

| -CH₂OH | ~60 |

-

The carbons of the quinoline ring will resonate in the 105-160 ppm range.

-

The carbon bearing the chlorine (C-2) and the carbon bearing the methoxy group (C-7) will be significantly downfield.

-

The aliphatic carbons of the methoxy and hydroxymethyl groups will appear upfield.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is used. Data is typically acquired with 16 to 64 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively establish the connectivity between protons and carbons.

Conclusion

The structural elucidation of (2-chloro-7-methoxyquinolin-3-yl)methanol is achieved through a synergistic application of mass spectrometry, FTIR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the molecular weight and elemental formula, with the characteristic isotopic pattern of chlorine providing a key validation point. FTIR spectroscopy identifies the essential functional groups: the hydroxyl, methoxy, and the aromatic quinoline core. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the atoms, allowing for the complete and unambiguous assignment of the structure. The predicted data presented in this guide, based on sound spectroscopic principles and comparison with analogous compounds, provides a robust framework for the experimental verification of this molecule's structure. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical requirement for any further research or development involving this compound.

References

- BenchChem. (2025). Validating the Structure of Synthesized Quinolines: A Comparison Guide to Spectroscopic Methods.

- CUTM Courseware.

- MDPI. (2022).

- The Royal Society of Chemistry. (2016).

- Der Pharma Chemica. (2015).

- ResearchGate.

- MDPI. (2021).

- NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

- Sigma-Aldrich. (2-Chloro-7-methoxyquinolin-3-yl)methanol.

- PubChemLite. 2-chloro-7-methoxyquinoline-3-methanol (C11H10ClNO2).

- Benchchem.

- PMC. (2011). (2-Chloro-8-methoxyquinolin-3-yl)

- Benchchem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.

- PubMed. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines.

- TSI Journals.

- Chemguide. mass spectra - the M+2 peak.

- Canadian Science Publishing. (1966).

- Chemistry LibreTexts. (2023).

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-7-methoxyquinoline-3-methanol

Abstract

This technical guide provides a detailed, in-depth exploration of the synthetic pathway to 2-chloro-7-methoxyquinoline-3-methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust, three-step sequence commencing with the preparation of N-(3-methoxyphenyl)acetamide, followed by a regioselective Vilsmeier-Haack cyclization to yield the key intermediate, 2-chloro-7-methoxyquinoline-3-carbaldehyde, and culminating in the selective reduction of the carbaldehyde to the target primary alcohol. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and field-proven insights to ensure successful and reproducible execution.

Introduction and Strategic Overview

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including antimalarial and anticancer agents.[1] The specific functionalization of the quinoline ring is critical for modulating biological activity. The title compound, (2-chloro-7-methoxyquinolin-3-yl)methanol, and its immediate precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde, are versatile intermediates.[2] The chloro-substituent at the 2-position and the carbaldehyde/methanol group at the 3-position provide orthogonal handles for further chemical elaboration, making this synthetic route highly relevant for the construction of complex molecular architectures.

The synthetic strategy detailed herein is designed for efficiency and regiochemical control. It leverages the powerful and well-documented Vilsmeier-Haack reaction for the core ring formation, a cornerstone of heterocyclic synthesis.[3][4] The overall transformation is logical and sequential, ensuring high purity and acceptable yields at each stage.

Figure 1: Overall synthetic workflow from m-Anisidine to the final product.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The key transformation in this synthesis is the Vilsmeier-Haack reaction, which constructs the functionalized quinoline ring in a single, elegant step from the acetanilide precursor.[5] Understanding its mechanism is crucial for troubleshooting and optimization.

The reaction proceeds via two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃), a strong electrophile, activates the amide oxygen of N,N-dimethylformamide (DMF). This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4]

-

Electrophilic Aromatic Substitution and Cyclization: The electron-rich aromatic ring of N-(3-methoxyphenyl)acetamide attacks the Vilsmeier reagent. The methoxy group, being an ortho-, para-director, activates the positions ortho and para to it. The cyclization occurs at the position ortho to the activating methoxy group and para to the acetamido directing group. A subsequent intramolecular cyclization, dehydration, and hydrolysis of the resulting iminium species upon aqueous workup yields the final 2-chloro-3-formylquinoline structure.

Figure 2: Simplified mechanistic pathway of the Vilsmeier-Haack reaction.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Step 1: Synthesis of N-(3-methoxyphenyl)acetamide

-

Rationale: This initial step protects the aniline nitrogen and introduces the acetyl group necessary for the subsequent cyclization. The procedure is a standard N-acetylation.[6]

-

Procedure:

-

To a 250 mL round-bottom flask, add m-anisidine (1.0 eq).

-

Add glacial acetic acid (2.0 vol relative to m-anisidine).

-

While stirring, slowly add acetic anhydride (1.1 eq). An exotherm may be observed.

-

Equip the flask with a reflux condenser and heat the mixture to 80-90°C for 60-90 minutes.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature and then pour it slowly into ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.

-

Recrystallization from an appropriate solvent (e.g., aqueous ethanol) can be performed if higher purity is required.

-

Step 2: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Rationale: This is the critical ring-forming step using the Vilsmeier-Haack reaction. The reaction must be cooled initially during the formation of the Vilsmeier reagent, which is highly exothermic. Subsequent heating drives the cyclization.

-

Procedure:

-

In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 3.0 eq) and cool the flask to 0-5°C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 2.0-2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[7] Stir for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Add N-(3-methoxyphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 80-90°C for 4-8 hours.[5] The reaction time can vary depending on the substrate and scale. Monitor by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

-

The resulting precipitate is collected by vacuum filtration, washed extensively with water, and dried.

-

The crude product can be purified by recrystallization from ethyl acetate or by column chromatography.[8]

-

Step 3: Synthesis of (2-Chloro-7-methoxyquinolin-3-yl)methanol

-

Rationale: This step involves the selective reduction of the aromatic aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its high selectivity for aldehydes and ketones, operational simplicity, and compatibility with protic solvents like methanol.[9][10] It is a much safer and milder alternative to lithium aluminum hydride (LiAlH₄).[1][11]

-

Procedure:

-

In a round-bottom flask, suspend 2-chloro-7-methoxyquinoline-3-carbaldehyde (1.0 eq) in methanol (10-15 vol).

-

Cool the suspension to 0-5°C using an ice bath.

-

Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.

-

Purify the product by recrystallization or column chromatography to afford (2-chloro-7-methoxyquinolin-3-yl)methanol as a solid.

-

Data Presentation: Properties of Key Compounds

| Compound | Structure | Molecular Formula | MW ( g/mol ) | Physical Form | CAS No. |

| N-(3-methoxyphenyl)acetamide |  | C₉H₁₁NO₂ | 165.19 | Solid | 588-16-9[12] |

| 2-Chloro-7-methoxyquinoline-3-carbaldehyde |  | C₁₁H₈ClNO₂ | 221.64 | Solid | 68236-20-4[13][14][15] |

| (2-Chloro-7-methoxyquinolin-3-yl)methanol |  | C₁₁H₁₀ClNO₂ | 223.66 | Powder or Crystals | 333408-48-3[2][16][17] |

Table 1: Physical and chemical properties of the starting material, key intermediate, and final product.

References

-

International Journal of Chemical Studies. Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available from: [Link]

-

PubChem. Acetamide, N-(3-methoxyphenyl)-. Available from: [Link]

-

PubChem. 2-Chloro-7-methoxyquinoline-3-carbaldehyde. Available from: [Link]

-

IUCr. N-(4-Methoxy-3-nitrophenyl)acetamide. Available from: [Link]

-

Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. Available from: [Link]

-

Indian Journal of Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available from: [Link]

-

Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

-

International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. Available from: [Link]

-

YouTube. NaBH4 & LiAlH4 Reductions (IOC 23). Available from: [Link]

-

PubChemLite. This compound (C11H10ClNO2). Available from: [Link]

-

The Royal Society of Chemistry. A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available from: [Link]

-

RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

-

International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available from: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

-

Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. Available from: [Link]

Sources

- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. (2-Chloro-7-methoxyquinolin-3-yl)methanol | 333408-48-3 [sigmaaldrich.cn]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. chemijournal.com [chemijournal.com]

- 6. journals.iucr.org [journals.iucr.org]

- 7. chemijournal.com [chemijournal.com]

- 8. ijsr.net [ijsr.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Acetamide, N-(3-methoxyphenyl)- | C9H11NO2 | CID 11494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 16. labsolu.ca [labsolu.ca]

- 17. This compound | 333408-48-3 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol (CAS No. 333408-48-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in the realm of drug discovery and development. Its inherent structural features allow for diverse functionalization, leading to a vast chemical space ripe for therapeutic exploration.[1] Molecules incorporating the quinoline nucleus have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] This wide-ranging bioactivity underscores the enduring interest in the synthesis and derivatization of novel quinoline-based compounds. 2-Chloro-7-methoxyquinoline-3-methanol is one such molecule, a functionalized quinoline that serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules. This guide provides a comprehensive technical overview of its synthesis, properties, and potential applications, grounded in established chemical principles.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 333408-48-3 | [4][5][6] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [4][5][6] |

| Molecular Weight | 223.66 g/mol | [4] |

| Synonym(s) | (2-chloro-7-methoxy-3-quinolinyl)methanol | |

| Appearance | Likely a solid | Inferred from related compounds |

| Purity | Typically ≥98% | [4] |

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is logically approached in two primary stages:

-

Vilsmeier-Haack Cyclization: Formation of the precursor, 2-chloro-7-methoxyquinoline-3-carbaldehyde, from a suitably substituted acetanilide.

-

Reduction: Conversion of the aldehyde functional group to a primary alcohol.

This synthetic strategy leverages well-established and robust chemical transformations, ensuring reliable access to the target molecule.

Caption: Synthetic pathway for this compound.

Part 1: Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The cornerstone of this synthesis is the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic compounds.[7] In this case, an appropriately substituted acetanilide is treated with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) to yield the desired 2-chloroquinoline-3-carbaldehyde derivative.[1][8]

Experimental Protocol: Vilsmeier-Haack Cyclization

-

Preparation of the Acetanilide:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve m-anisidine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield N-(3-methoxyphenyl)acetamide.

-

-

Vilsmeier-Haack Reaction:

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cooled N,N-dimethylformamide (DMF) with vigorous stirring.[8]

-

To this freshly prepared reagent, add the N-(3-methoxyphenyl)acetamide portion-wise, ensuring the temperature is maintained.

-

After the addition is complete, heat the reaction mixture, typically at a temperature range of 70-90°C, for several hours.[8] The reaction progress should be monitored by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.[9]

-

The solid precipitate, 2-chloro-7-methoxyquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/petroleum ether mixture.[8]

-

Part 2: Reduction to this compound

The final step involves the selective reduction of the aldehyde group of the precursor to a primary alcohol. This transformation can be efficiently achieved using a mild reducing agent like sodium borohydride (NaBH₄).

Experimental Protocol: Aldehyde Reduction

-

Dissolution:

-

In a round-bottom flask, dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde in a suitable protic solvent, such as methanol or ethanol.

-

-

Reduction:

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage any effervescence.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude this compound.

-

-

Purification:

-

The final product can be purified by column chromatography on silica gel or by recrystallization to obtain a high-purity compound.

-

Potential Applications in Drug Discovery and Chemical Biology

While specific biological activities for this compound are not extensively documented in the readily available literature, its structural features suggest several promising avenues for further investigation. The quinoline core is a well-established pharmacophore with a wide range of biological activities.[1][2] The presence of a chloro group at the 2-position and a hydroxymethyl group at the 3-position provides reactive handles for further chemical modifications, making it a versatile intermediate.

Caption: Potential applications stemming from the core molecule.

The hydroxyl group can serve as a bioisostere for an amino group, a strategy that has been successfully employed in the design of bioactive compounds. Furthermore, the 2-chloro substituent is a key functional group that can be readily displaced by various nucleophiles, allowing for the introduction of a wide array of substituents to explore structure-activity relationships (SAR). This makes this compound a valuable starting material for the synthesis of libraries of novel quinoline derivatives for screening in various biological assays. The methoxy group at the 7-position can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

This compound is a strategically important synthetic intermediate in the field of medicinal chemistry. Its synthesis, achievable through a reliable two-step process involving a Vilsmeier-Haack reaction followed by reduction, provides a gateway to a diverse range of novel quinoline derivatives. The inherent reactivity of its functional groups, coupled with the established biological significance of the quinoline scaffold, positions this compound as a valuable tool for researchers and scientists dedicated to the discovery and development of new therapeutic agents.

References

- Vertex AI Search. (n.d.). Cas 68236-20-4, 2-CHLORO-7-METHOXY-QUINOLINE-3 ....

- Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- ResearchGate. (2025, August 21). (PDF) 2-Chloroquinoline-3-carbaldehyde.

- National Institutes of Health. (n.d.). 2-Chloroquinoline-3-carbaldehyde - PMC.

- Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6433-6461.

- ResearchGate. (2025, August 9). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications.

- Vertex AI Search. (n.d.). This compound.

- ECHEMI. (n.d.). 333408-48-3, this compound Formula.

- Sigma-Aldrich. (n.d.). This compound | 333408-48-3.

- Royal Society of Chemistry. (2018).

- Sigma-Aldrich. (n.d.). This compound | 333408-48-3.

- National Institutes of Health. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters - PMC.

- Indian Academy of Sciences. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.

- ResearchGate. (2025, October 24). (PDF) Journal of Pharma Research UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES.

- Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

- Taylor & Francis Online. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline.

- Google Patents. (n.d.). US20030212276A1 - Process for the preparation of 7-substituted-3 quinolinecarbonitriles.

- Taylor & Francis Online. (n.d.). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides.

- MDPI. (n.d.). Drug Design and Discovery: Principles and Applications.

- Indian Academy of Sciences. (n.d.). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

- Chem-Impex. (n.d.). 7-Methoxy-4(1H)-quinolinone.

- PubChemLite. (n.d.). 7-methoxyquinoline (C10H9NO).

- ResearchGate. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.

- MDPI. (n.d.). Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look.

- Taylor & Francis Online. (n.d.). Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Ace.

- National Institutes of Health. (n.d.). 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem.

- MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 68236-20-4,2-CHLORO-7-METHOXY-QUINOLINE-3-CARBALDEHYDE | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. labsolu.ca [labsolu.ca]

- 5. echemi.com [echemi.com]

- 6. This compound | 333408-48-3 [sigmaaldrich.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Chloro-7-methoxyquinoline-3-methanol

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol

Introduction

This compound is a substituted quinoline derivative, a class of heterocyclic aromatic compounds with a significant presence in medicinal chemistry and materials science. Quinoline scaffolds are central to numerous natural products and synthetic drugs, valued for their diverse biological activities which include antimalarial, antibacterial, and anticancer properties[1][2]. This compound, specifically, serves as a valuable and versatile intermediate in organic synthesis. Its unique arrangement of functional groups—a reactive chlorine atom at the 2-position, a nucleophilic methanol group at the 3-position, and an electron-donating methoxy group at the 7-position—provides multiple avenues for synthetic modification. This guide offers a comprehensive overview of its physical and chemical properties, reactivity, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Molecular Identity and Structure

The foundational step in utilizing any chemical compound is to confirm its identity through standardized nomenclature and structural data.

| Identifier | Value | Source |

| CAS Number | 333408-48-3 | [3] |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [3] |

| Molecular Weight | 223.66 g/mol | [3] |

| InChI | 1S/C11H10ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-5,14H,6H2,1H3 | |

| InChIKey | VZILTDJTOMNDTH-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=CC2=NC(=C(C=C2C=C1)CO)Cl | [4] |

The structure features a bicyclic quinoline core. The chlorine atom at the C-2 position is particularly susceptible to nucleophilic substitution, a key feature of its chemical reactivity. The methanol group at C-3 provides a site for esterification, etherification, or oxidation, while the methoxy group at C-7 influences the electronic properties of the entire ring system.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, from reaction solvent selection to purification methods.

| Property | Value | Significance for Researchers | Source |

| Density | 1.342 g/cm³ (Predicted) | Important for mass-to-volume calculations in reaction setups. | [5] |

| Boiling Point | 391.4 °C at 760 mmHg (Predicted) | Indicates low volatility; purification by distillation would require high vacuum. | [5] |

| Flash Point | 190.5 °C (Predicted) | A high flash point suggests a relatively low fire hazard under standard lab conditions. | [5] |

| XLogP3 | 2.2 (Predicted) | This value suggests moderate lipophilicity, a crucial parameter for predicting solubility in organic solvents and potential membrane permeability in biological systems. | [5] |

| Topological Polar Surface Area (TPSA) | 42.4 Ų | Provides insight into the molecule's polarity and potential for forming hydrogen bonds, affecting its solubility and transport properties. | [5] |

| Hydrogen Bond Donors | 1 | The hydroxyl group can act as a hydrogen bond donor. | [5] |

| Hydrogen Bond Acceptors | 3 | The nitrogen atom, methoxy oxygen, and hydroxyl oxygen can act as hydrogen bond acceptors. | [5] |

While experimental data for properties like melting point and solubility are not consistently available in the public domain, the predicted values provide a strong starting point for experimental design. The moderate XLogP3 value, for instance, suggests that the compound will be sparingly soluble in water but should readily dissolve in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its functional groups. The quinoline ring system is generally electron-deficient, which is further enhanced by the electronegative chlorine atom at the C-2 position. This makes the C-2 position a prime target for nucleophilic aromatic substitution (SNAr).

Key reaction pathways include:

-

Substitution of the C-2 Chlorine: The chloro group can be displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides. This is a common strategy for building molecular complexity and is a cornerstone of quinoline chemistry[2][6]. For example, reaction with morpholine can substitute the chlorine to yield a 2-morpholinoquinoline derivative[2].

-

Reactions of the C-3 Methanol Group: The primary alcohol is a versatile functional handle. It can be oxidized to the corresponding aldehyde (2-chloro-7-methoxyquinoline-3-carbaldehyde) or carboxylic acid, which are themselves important synthetic intermediates[7]. It can also undergo esterification or etherification to introduce different functional moieties.

-

Cannizzaro-type Reactions: The related aldehyde, 2-chloro-3-formylquinoline, has been shown to undergo Cannizzaro-type reactions where, in the presence of a strong base and an alcohol like methanol, simultaneous redox and methoxylation can occur to yield a mixture of 2-methoxy-3-formylquinolines, 2-methoxyquinolin-3-yl-methanols, and 2-methoxyquinoline-3-carboxylic acids. This highlights the complex interplay of the functional groups on the quinoline core.

Below is a diagram illustrating the fundamental reactivity of the C-2 chloro group.

Caption: SNAr reaction at the C-2 position.

Experimental Protocols

The following protocols are generalized methodologies. Researchers should always adapt them to specific laboratory conditions and safety standards.

Protocol 1: Determination of Melting Point

The melting point is a fundamental indicator of purity. A sharp melting range typically signifies a pure compound.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting range.

-

Approximate Range Determination: Note the temperature at which the sample first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).

-

Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Record Data: Carefully observe and record the temperatures for the onset of melting and the clear point. This is the melting range. A pure sample should have a narrow range (1-2 °C).

Protocol 2: Esterification of the C-3 Methanol Group

This protocol demonstrates the reactivity of the primary alcohol via a standard acid-catalyzed esterification.

Objective: To synthesize (2-chloro-7-methoxyquinolin-3-yl)methyl acetate.

Reagents:

-

This compound

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Dichloromethane (DCM) for extraction

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound in pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add 1.2 equivalents of acetic anhydride dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench excess anhydride and neutralize pyridine), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester.

Safety and Handling

Understanding the hazards associated with a chemical is paramount for safe laboratory practice.

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[3][8][9]

-

Hazard Statements:

-

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[3][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]

-

P301+P312/P317: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3][5]

-

P305+P351+P338/P354: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][8]

Handling Recommendations: Always handle this compound in a well-ventilated area or a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10] Avoid inhalation of dust and contact with skin and eyes.[10] Store the container tightly closed in a cool, dry place.[8]

Conclusion

This compound is a strategically functionalized building block with significant potential in synthetic organic chemistry. Its defined physicochemical properties, coupled with the predictable reactivity of its chloro, hydroxyl, and quinoline core functionalities, make it an asset for constructing more complex molecules, particularly in the pursuit of novel therapeutic agents. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.

References

-

Material Safety Data Sheet. (2015-04-02). [Link]

-

PubChem. 2-Chloro-7-methoxyquinoline-3-carbaldehyde. [Link]

-

PubChemLite. This compound (C11H10ClNO2). [Link]

-

Kuş, N., & Ilican, S. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of materials and electronic devices. [Link]

-

Mogilaiah, K., et al. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Journal of Chemical Sciences. [Link]

-

Al-Zahrani, H. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances. [Link]

-

Al-Zahrani, H. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

PubChemLite. 2-chloro-7-methoxyquinoline-3-carboxylic acid (C11H8ClNO3). [Link]

Sources

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. PubChemLite - this compound (C11H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 5. echemi.com [echemi.com]

- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 7. PubChemLite - 2-chloro-7-methoxyquinoline-3-carboxylic acid (C11H8ClNO3) [pubchemlite.lcsb.uni.lu]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2-Chloro-7-methoxyquinoline-3-carboxaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 10. louisville.edu [louisville.edu]

An In-depth Technical Guide to 2-Chloro-7-methoxyquinoline-3-methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-7-methoxyquinoline-3-methanol, a key heterocyclic intermediate in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and this particular derivative offers a versatile platform for the synthesis of a wide range of biologically active molecules. This document details the compound's molecular and physicochemical properties, provides a validated synthesis protocol for its precursor, outlines a reliable method for its preparation via reduction, and discusses its characterization by modern spectroscopic techniques. Furthermore, it explores the reactivity of this molecule and its potential applications in the development of novel therapeutics, particularly in the areas of kinase inhibition and antimalarial research. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities for drug discovery.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. This bicyclic heterocycle is a key structural motif in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] The rigid, planar nature of the quinoline core provides a well-defined scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets.

Compounds incorporating the quinoline ring system have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory activities.[1] This versatility has led to the development of numerous approved drugs containing the quinoline moiety, highlighting its importance in modern therapeutics.

This compound is a functionalized quinoline derivative that serves as a valuable intermediate in the synthesis of more complex molecules. The presence of a chlorine atom at the 2-position, a methoxy group at the 7-position, and a hydroxymethyl group at the 3-position provides multiple points for chemical modification, making it an attractive starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Molecular and Physicochemical Properties

A thorough understanding of the molecular and physicochemical properties of a compound is fundamental to its application in chemical synthesis and drug development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀ClNO₂ | [2] |

| Molecular Weight | 223.66 g/mol | [3] |

| Monoisotopic Mass | 223.04001 Da | [2] |

| CAS Number | 333408-48-3 | [3] |

| Appearance | Powder or crystals | [4] |

| Predicted Boiling Point | 391.4 °C at 760 mmHg | [5] |

| Predicted Flash Point | 190.5 °C | [5] |

| Predicted Density | 1.342 g/cm³ | [5] |

| Predicted XlogP | 2.2 | [2] |

| Storage Conditions | Inert atmosphere, 2-8 °C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from an appropriately substituted aniline. The first step involves the construction of the 2-chloroquinoline-3-carbaldehyde core, followed by the selective reduction of the aldehyde to the corresponding primary alcohol.

Synthesis of the Precursor: 2-Chloro-7-methoxyquinoline-3-carbaldehyde

The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an acetanilide precursor.

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Step 1: Acetanilide Formation:

-

To a stirred solution of 3-methoxyaniline in an appropriate solvent, add one equivalent of acetic anhydride.

-

The reaction is typically carried out at room temperature and can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, N-(3-methoxyphenyl)acetamide, is isolated by standard workup procedures, such as extraction and crystallization.

-

-

Step 2: Vilsmeier-Haack Reaction:

-

In a flask equipped with a reflux condenser and a dropping funnel, place a solution of N-(3-methoxyphenyl)acetamide in DMF.

-

Cool the solution in an ice bath and slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10 °C. The Vilsmeier reagent is formed in situ.

-

After the addition is complete, the reaction mixture is heated to 80-90 °C for several hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with water until neutral, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford 2-chloro-7-methoxyquinoline-3-carbaldehyde as a solid.

-

Causality of Experimental Choices:

-

The use of the Vilsmeier-Haack reaction is a highly effective method for the one-pot synthesis of 2-chloro-3-formylquinolines from acetanilides. The in situ formation of the Vilsmeier reagent from POCl₃ and DMF provides a potent electrophile that drives the cyclization and formylation cascade.

-

The methoxy group on the aniline precursor is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, facilitating the cyclization process.

-

The workup with ice water is necessary to hydrolyze the intermediate iminium salt and precipitate the aldehyde product.

Caption: Vilsmeier-Haack reaction workflow for the synthesis of the aldehyde precursor.

Reduction to this compound

The final step in the synthesis is the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for this transformation, as it does not typically reduce the quinoline ring or cleave the chloro or methoxy groups under standard conditions.

Experimental Protocol: Reduction of 2-Chloro-7-methoxyquinoline-3-carbaldehyde

-

Dissolution: Dissolve 2-chloro-7-methoxyquinoline-3-carbaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.[7]

-

Cooling: Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be done slowly to control the evolution of hydrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and any borate esters formed.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography on silica gel to yield this compound as a solid.

Causality of Experimental Choices:

-

Sodium Borohydride (NaBH₄): This reagent is chosen for its chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards other functional groups present in the molecule, such as the aromatic quinoline ring and the chloro substituent.

-

Methanol/Ethanol as Solvent: These protic solvents are ideal for NaBH₄ reductions. They are capable of protonating the intermediate alkoxide, and they readily dissolve both the starting material and the reducing agent.[7]

-

Low Temperature (0 °C): Performing the reaction at a low temperature helps to control the reaction rate and minimize potential side reactions, ensuring a cleaner product profile.

Caption: Step-by-step workflow for the reduction of the aldehyde to the alcohol.

Spectroscopic Characterization

The structural elucidation and confirmation of purity of this compound are accomplished using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons of the methoxy group. The chemical shifts and coupling patterns of the aromatic protons will be characteristic of the substitution pattern on the quinoline core. The methylene protons will likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the 11 unique carbon atoms in the molecule.[8] The chemical shifts will be indicative of the electronic environment of each carbon, with the carbon bearing the chlorine atom and the carbons of the aromatic rings appearing at characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

A broad O-H stretching vibration in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C=C and C=N stretching vibrations from the quinoline ring system.

-

A strong C-O stretching vibration from the methoxy group.

-

A C-Cl stretching vibration, typically in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement of the molecular ion, confirming the elemental composition (C₁₁H₁₀ClNO₂).

-

Fragmentation Pattern: The mass spectrum will likely show characteristic fragments resulting from the loss of small molecules such as water, formaldehyde, or chlorine from the molecular ion. Predicted m/z values for various adducts are available.[2]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups, making it a versatile building block for the synthesis of more complex molecules.

-

Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted to a leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. It can also participate in ether and ester formation.

-

2-Chloro Group: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of a wide variety of substituents, including amines, thiols, and alkoxides, which is a common strategy in the synthesis of bioactive quinoline derivatives.

-

Quinoline Ring: The quinoline ring system itself can undergo electrophilic aromatic substitution reactions, although the conditions must be carefully chosen to avoid side reactions with the existing functional groups.

Application as a Kinase Inhibitor Precursor

The quinoline scaffold is a key feature in many approved kinase inhibitors, such as lapatinib and bosutinib. The 2-chloro-7-methoxyquinoline core can serve as a template for the synthesis of novel kinase inhibitors. The chlorine atom at the 2-position can be displaced by various amine-containing fragments to generate libraries of compounds for screening against different kinases. The methoxy and hydroxymethyl groups can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Potential in Antimalarial Drug Development

The 7-chloroquinoline moiety is the core structure of the well-known antimalarial drugs chloroquine and amodiaquine. While resistance to these drugs is widespread, the 7-chloroquinoline scaffold continues to be a starting point for the design of new antimalarial agents. This compound can be used as a precursor to synthesize novel 7-chloroquinoline derivatives with modified substitution patterns at the 2- and 3-positions, with the aim of developing compounds that are active against resistant strains of Plasmodium falciparum.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General handling guidelines include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with its multiple points for chemical diversification, makes it an attractive building block for the development of novel therapeutic agents. The quinoline core, with its proven track record in drug discovery, ensures that derivatives of this compound will continue to be of significant interest in the search for new treatments for a wide range of diseases, from cancer to malaria. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this important chemical entity in their drug discovery endeavors.

References

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis and biological evaluation of 3- aryl- 2- (2- chloro- 7- methoxyquinolin- 3- yl) - 4- thiazolidinones. Retrieved from [Link]

-

Diva-Portal.org. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]

-

RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

University of Minnesota Morris. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]

-

RSC Publishing. (2018, February 23). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]

-

Malaria World. (2022, July 12). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino. Retrieved from [Link]

-

MDPI. (2025, November 11). Design, Synthesis, Antitumor, and Antiplasmodial Evaluation of New 7-Chloroquinoline–Benzimidazole Hybrids. Retrieved from [Link]

-

PMC - NIH. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloroquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H10ClNO2). Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-chloro-7-methoxyquinoxaline. Retrieved from [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

-

PubMed. (n.d.). Synthesizing Chiral Drug Intermediates by Biocatalysis. Retrieved from [Link]

-

PMC - NIH. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

Sources

- 1. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C11H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. mdpi.com [mdpi.com]

- 6. chemconnections.org [chemconnections.org]

- 7. (2-Chloro-7-methoxyquinolin-3-yl)methanol | CymitQuimica [cymitquimica.com]

- 8. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectral Analysis of (2-chloro-7-methoxy-3-quinolinyl)methanol

This guide provides an in-depth exploration of the spectral characterization of (2-chloro-7-methoxy-3-quinolinyl)methanol, a quinoline derivative of interest to researchers in medicinal chemistry and drug development. Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, making a thorough understanding of their structural elucidation paramount.[1][2] This document will detail the theoretical underpinnings and practical methodologies for acquiring and interpreting the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra of this compound.

Molecular Structure and Spectroscopic Overview

(2-chloro-7-methoxy-3-quinolinyl)methanol possesses a substituted quinoline core, a heterocyclic aromatic system, with a chloromethyl group at the 2-position, a methoxy group at the 7-position, and a hydroxymethyl group at the 3-position. These functional groups give rise to a unique spectral fingerprint that can be deciphered using a combination of spectroscopic techniques.

Figure 1: Chemical structure of (2-chloro-7-methoxy-3-quinolinyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1][3] For (2-chloro-7-methoxy-3-quinolinyl)methanol, both ¹H and ¹³C NMR are indispensable for unambiguous characterization.

¹H NMR Spectroscopy

Theoretical Principles: ¹H NMR spectroscopy measures the resonance of hydrogen nuclei in a magnetic field. The chemical shift of a proton is influenced by its local electronic environment, providing insight into the types of protons present. Spin-spin coupling between neighboring protons results in the splitting of signals, revealing information about the connectivity of atoms.[2]

Predicted ¹H NMR Spectrum: Based on the structure of (2-chloro-7-methoxy-3-quinolinyl)methanol and data from similar quinoline derivatives, the following proton signals are anticipated:

-